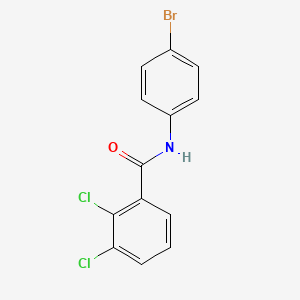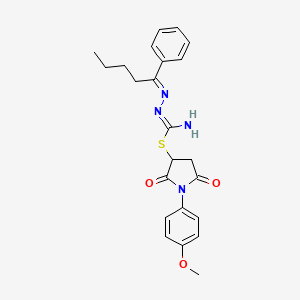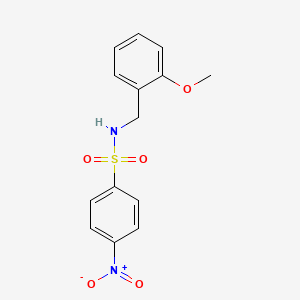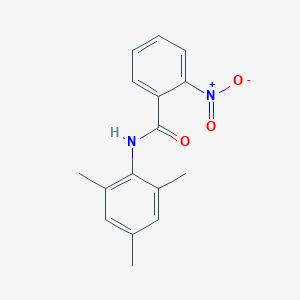
2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a triazole-based compound that belongs to the class of benzamides. This compound has been found to have a wide range of applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide is not fully understood. However, it has been found to act as a potent inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2), phosphodiesterase-5 (PDE-5), and histone deacetylases (HDACs). These enzymes play a crucial role in various physiological processes, such as inflammation, cell proliferation, and gene expression.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Some of the most common effects of this compound include:
1. Anti-inflammatory: This compound has been found to have potent anti-inflammatory effects by inhibiting the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators.
2. Analgesic: this compound has been found to have potent analgesic effects by inhibiting the activity of PDE-5, which is an enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP).
3. Anticonvulsant: This compound has been found to have potent anticonvulsant effects by modulating the activity of ion channels involved in the generation and propagation of action potentials.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide has several advantages and limitations for lab experiments. Some of the most common advantages of this compound include:
1. Potent pharmacological activities: This compound has been found to have potent pharmacological activities, which make it an ideal candidate for drug development.
2. Wide range of applications: this compound has been found to have a wide range of applications in various fields of scientific research, which makes it a versatile compound.
3. Well-studied: This compound has been extensively studied, which makes it easier to interpret the results of lab experiments.
Some of the most common limitations of this compound include:
1. Toxicity: This compound has been found to be toxic at high concentrations, which limits its use in certain lab experiments.
2. Cost: The synthesis of this compound is a complex and expensive process, which limits its availability for lab experiments.
3. Limited solubility: This compound has limited solubility in water, which makes it difficult to use in certain lab experiments.
Orientations Futures
There are several future directions for the research on 2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide. Some of the most promising directions include:
1. Drug Development: this compound has been found to have potent pharmacological activities, which make it an ideal candidate for drug development. Future research should focus on developing new drugs based on this compound for the treatment of various diseases.
2. Mechanistic Studies: The mechanism of action of this compound is not fully understood. Future research should focus on elucidating the molecular mechanisms involved in the pharmacological activities of this compound.
3. Toxicity Studies: This compound has been found to be toxic at high concentrations. Future research should focus on studying the toxicity of this compound in more detail to determine its safety profile.
4. Formulation Studies: The limited solubility of this compound in water limits its use in certain lab experiments. Future research should focus on developing new formulations of this compound that improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 4-amino-2,3,5-trimethoxybenzoic acid with 4-chloro-1,2,4-triazole in the presence of a suitable solvent and a base. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2,4,5-trimethoxy-N-4H-1,2,4-triazol-3-ylbenzamide has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. Some of the most common applications of this compound include:
1. Medicinal Chemistry: this compound has been used to develop new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease.
2. Pharmacology: This compound has been found to have potent pharmacological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects.
3. Biochemistry: this compound has been used to study the biochemical pathways involved in various physiological processes, such as cell signaling, apoptosis, and gene expression.
Propriétés
IUPAC Name |
2,4,5-trimethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-18-8-5-10(20-3)9(19-2)4-7(8)11(17)15-12-13-6-14-16-12/h4-6H,1-3H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXDNFMZNAJVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=NC=NN2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![2-[(2,4-dimethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5837309.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)


![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)
![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)


![N'-{[(4-ethylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5837370.png)

